![molecular formula C20H23BrClN3OS B2884415 N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride CAS No. 1215537-87-3](/img/structure/B2884415.png)
N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride
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Overview
Description
N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Core: Starting with a brominated aromatic compound, the benzothiazole core can be synthesized through a cyclization reaction involving sulfur and nitrogen sources.
Amide Bond Formation: The benzothiazole derivative is then reacted with 4-methylbenzoyl chloride in the presence of a base to form the benzamide linkage.
Introduction of the Dimethylamino Propyl Group: The final step involves the alkylation of the amide with 3-(dimethylamino)propyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride":
While there is no direct information about "this compound," the search results suggest information on related compounds with similar structures and properties.
Scientific Research Applications
Benzothiazole derivatives, including those with dimethylamino groups, have been studied for various biological activities, including antibacterial, antifungal, and anticancer properties. The specific activity of "this compound" would likely depend on its structural components and their ability to interact with biological targets.
Antimicrobial Activity
Some benzothiazole derivatives have shown antimicrobial activity and the ability to inhibit the DHPS enzyme .
Antiproliferative Activity
Benzo[d]thiazole derivatives can exhibit antiproliferative effects against cancer cell lines by interfering with DNA replication and promoting apoptosis.
Case Study: Antiproliferative Effects
A study on benzo[d]thiazole derivatives showed promising antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). One derivative showed an IC50 value of 2.2 µM against multiple cell lines.
Compound ID | Cell Line | IC50 (µM) | Activity Description |
---|---|---|---|
1 | MCF-7 | 1.2 | Strong inhibition |
2 | HCT116 | 3.7 | Moderate inhibition |
3 | HEK 293 | 5.3 | Weak inhibition |
Other related compounds
- N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride: This compound has a benzothiazole structure and demonstrates a 4725-fold enhancement in fluorescence when Cys is present.
- N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride: This is another related compound .
- This compound : A similar compound is also available .
- N-(6-bromobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide: Information on the structure and chemical properties of this compound is available .
Mechanism of Action
The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride
- N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride
Uniqueness
The uniqueness of N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride lies in the presence of the bromine atom, which can influence its chemical reactivity and biological activity compared to its chloro- and fluoro- analogs.
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C21H25BrClN3OS
- Molecular Weight : 482.9 g/mol
- CAS Number : 1052530-66-1
Biological Activity Overview
The compound exhibits a range of biological activities attributed to its unique structural features, including:
- Antimicrobial Activity : Similar compounds within the benzo[d]thiazole class have shown significant antibacterial and antifungal properties. For instance, derivatives have been evaluated for their effectiveness against various Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Benzothiazole derivatives are known for their anticancer properties, with several studies demonstrating their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which is a common mechanism for many pharmacologically active compounds. For example, some benzothiazole derivatives have been shown to inhibit dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Benzothiazole Moiety : This core structure is essential for its antimicrobial and anticancer activities due to its ability to interact with biological targets.
- Dimethylamino Propyl Group : Enhances solubility and cellular uptake, potentially increasing bioavailability and efficacy.
- Bromine Substitution : The presence of bromine may enhance the lipophilicity of the compound, affecting its interaction with cellular membranes and targets.
Case Studies and Research Findings
-
Antimicrobial Studies : A study evaluated various benzimidazole derivatives for their antimicrobial properties using the broth microdilution method. Compounds similar to the target compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 12.5 μg/ml to 100 μg/ml .
Compound MIC (μg/ml) Target Organism Compound 1 50 S. typhi Compound 2 250 C. albicans Target Compound TBD TBD - Anticancer Activity : Research has indicated that certain benzothiazole derivatives can induce apoptosis in cancer cell lines, demonstrating potential as chemotherapeutic agents. For example, compounds were tested against human cancer cell lines, showing IC50 values indicating effective inhibition of cell proliferation .
- Mechanism of Action Studies : Molecular docking studies have suggested that the compound may bind effectively to target proteins involved in cancer progression and microbial resistance mechanisms.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-methylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3OS.ClH/c1-14-5-7-15(8-6-14)19(25)24(12-4-11-23(2)3)20-22-17-10-9-16(21)13-18(17)26-20;/h5-10,13H,4,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAESXXKMTPQXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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